Methyl 2-(5-acetylthiophen-2-yl)acetate
CAS No.: 67289-12-7
Cat. No.: VC2989259
Molecular Formula: C9H10O3S
Molecular Weight: 198.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67289-12-7 |
|---|---|
| Molecular Formula | C9H10O3S |
| Molecular Weight | 198.24 g/mol |
| IUPAC Name | methyl 2-(5-acetylthiophen-2-yl)acetate |
| Standard InChI | InChI=1S/C9H10O3S/c1-6(10)8-4-3-7(13-8)5-9(11)12-2/h3-4H,5H2,1-2H3 |
| Standard InChI Key | PHMHTLYRWGWWRC-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(S1)CC(=O)OC |
| Canonical SMILES | CC(=O)C1=CC=C(S1)CC(=O)OC |
Introduction
Chemical Structure and Classification
Structural Characteristics
Methyl 2-(5-acetylthiophen-2-yl)acetate belongs to the family of thiophene derivatives, which are five-membered heterocyclic compounds containing one sulfur atom. The molecule contains two key functional groups: an acetyl group (CH₃CO-) at the C-5 position and a methyl acetate group (-CH₂COOCH₃) at the C-2 position of the thiophene ring. This arrangement creates a compound with multiple reactive sites and potential for further functionalization.
Relationship to Known Thiophene Derivatives
This compound shares structural similarities with 2-acetylthiophene (also known as 2-thienyl methyl ketone), which contains an acetyl group at the C-2 position of the thiophene ring. 2-Acetylthiophene has been extensively studied and has applications in organic synthesis and as a precursor for various heterocyclic compounds. Unlike 2-acetylthiophene, which has the formula C₆H₆OS and a molecular weight of 126.18, Methyl 2-(5-acetylthiophen-2-yl)acetate has a methyl acetate substituent and an acetyl group at different positions on the thiophene ring.
Physical and Chemical Properties
Basic Physical Properties
Based on structural relationships to similar thiophene derivatives, Methyl 2-(5-acetylthiophen-2-yl)acetate is expected to exhibit the following properties:
| Property | Predicted Value/Description |
|---|---|
| Molecular Formula | C₉H₁₀O₃S |
| Molecular Weight | 198.24 g/mol |
| Physical State | Likely a liquid at room temperature |
| Color | Pale yellow to light brown |
| Odor | Possibly sulfurous with nutty notes |
| Solubility | Likely soluble in organic solvents, limited solubility in water |
| Flash Point | Estimated >150°C |
Infrared Spectroscopy (IR)
Expected characteristic absorption bands would include:
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C=O stretching of the acetyl group (~1680-1700 cm⁻¹)
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C=O stretching of the ester group (~1730-1750 cm⁻¹)
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C-S stretching of the thiophene ring (~700-800 cm⁻¹)
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C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹)
Nuclear Magnetic Resonance (NMR)
Expected ¹H-NMR signals would include:
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Methyl protons of the acetyl group (~2.5 ppm)
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Methyl protons of the ester group (~3.7 ppm)
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Methylene protons adjacent to the ester group (~3.8-4.0 ppm)
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Aromatic protons of the thiophene ring (~6.8-7.6 ppm)
Synthesis Methods
From 2-Thiopheneacetic Acid
A possible synthetic pathway would involve:
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Esterification of 2-thiopheneacetic acid with methanol to form methyl 2-(thiophen-2-yl)acetate
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Friedel-Crafts acylation at the C-5 position using acetyl chloride and a Lewis acid catalyst such as AlCl₃
Via Palladium-Catalyzed Coupling
The search results indicate that palladium-catalyzed cross-dehydrogenative coupling is a viable method for synthesizing functionalized thiophenes . This approach could potentially be adapted for the synthesis of Methyl 2-(5-acetylthiophen-2-yl)acetate by coupling appropriate precursors.
Related Synthetic Procedures
The synthesis of β-diketones bearing 2-thienyl groups has been documented, which provides insights into possible synthetic strategies for Methyl 2-(5-acetylthiophen-2-yl)acetate . For instance, Claisen condensation has been employed for the synthesis of 2-thenoyltrifluoroacetone (Htta), which involves the reaction of 2-acetylthiophene with ethyl trifluoroacetate in the presence of NaOEt in Et₂O .
Applications and Research Significance
Synthetic Intermediates
Methyl 2-(5-acetylthiophen-2-yl)acetate could serve as a valuable intermediate in the synthesis of more complex heterocyclic compounds. The presence of both an acetyl group and an ester functionality provides multiple sites for further reactions, such as:
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Condensation reactions through the acetyl group
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Transesterification or hydrolysis of the ester group
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Cyclization reactions to form fused heterocyclic systems
Anticancer Properties
The search results indicate that certain thiophene derivatives have shown significant cytotoxic effects against various cancer cell lines . For example, some thiophene derivatives showed optimal cytotoxic activity against six cancer cell lines with IC₅₀ values <870 nM, while having minimal effect on normal fibroblast cells .
Material Science Applications
Functionalized thiophenes have applications in material science, particularly in the development of:
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Conducting polymers
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Optoelectronic materials
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Sensors and devices
| Hazard Type | Predicted Assessment |
|---|---|
| Toxicity | Potentially harmful if swallowed, inhaled, or absorbed through skin |
| Flammability | Combustible liquid |
| Reactivity | Stable under normal conditions |
| Environmental | May cause long-term adverse effects in aquatic environments |
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